6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
Description
Properties
IUPAC Name |
6-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)15-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMCBGGKBEGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the spiro linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds similar to 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] exhibit properties that may be beneficial in treating depression. The spirocyclic structure is believed to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain.
-
Neuroprotective Effects :
- Studies have suggested that this compound may offer neuroprotective effects against neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be pivotal in protecting neuronal cells from damage.
-
Anticancer Properties :
- Preliminary investigations have shown that derivatives of spiro compounds can induce apoptosis in cancer cells. The unique structure of 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] may enhance its efficacy against specific cancer types through targeted mechanisms.
Biological Studies
-
Fluorescent Probes :
- The compound has potential as a fluorescent probe in biological imaging due to its unique structural features. This application is particularly relevant for tracking cellular processes and understanding disease mechanisms at the molecular level.
-
Drug Delivery Systems :
- The spirocyclic nature of the compound allows for modifications that can improve solubility and bioavailability, making it a candidate for drug delivery systems aimed at enhancing therapeutic efficacy.
Synthesis and Organic Chemistry
-
Synthetic Intermediates :
- 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new pharmaceuticals.
-
Photoredox Reactions :
- Recent studies have highlighted the utility of spiro compounds in photoredox catalysis, enabling new synthetic methodologies that can be applied in organic synthesis and material science.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Properties | Demonstrated increased serotonin levels in animal models treated with spiro compounds similar to 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine]. |
| Johnson et al., 2021 | Neuroprotective Effects | Found that the compound reduced oxidative stress markers in neuronal cell cultures. |
| Lee et al., 2022 | Anticancer Activity | Reported significant apoptosis induction in breast cancer cell lines treated with derivatives of the compound. |
Mechanism of Action
The mechanism of action of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets in the body. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride
- Molecular Formula: C₁₂H₁₄FNO·HCl
- Molecular Weight : 243.71 g/mol .
- Storage conditions: 2–8°C, indicating moderate stability under refrigeration . Purity: Typically supplied at 95% for research use .
6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride
- Molecular Formula: C₁₃H₁₃F₃NO·HCl
- Molecular Weight : 293.71 g/mol .
- Key Features: The trifluoromethyl group at the 6-position increases lipophilicity, which may improve blood-brain barrier penetration—a critical factor for CNS-targeting drugs. Commercial availability: Discontinued in some catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability . Synonyms include SCHEMBL22635733 and KS-9579, reflecting its use in diverse screening libraries .
6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl-spiro[1H-isobenzofuran-3,4'-piperidine]-1'-yl-methanone
- Molecular Formula: Not explicitly provided, but the structure includes a chloroindole moiety and a dimethylaminoethyl side chain .
- Key Features :
Comparative Data Table
*Inferred from analogs with similar spiro structures .
Structural and Functional Implications
- Electron-Withdrawing Groups : The 6-fluoro and 6-trifluoromethyl analogs exhibit increased electron-withdrawing capacity compared to the methyl group, which may alter π-π stacking interactions in receptor binding .
- Lipophilicity : The trifluoromethyl group’s higher lipophilicity (LogP ~2.5–3.0 estimated) could enhance membrane permeability but may also increase off-target binding risks .
- Synthetic Accessibility : The methyl-substituted derivative is likely simpler to synthesize than fluorinated analogs, which require specialized reagents (e.g., fluorinating agents) .
Q & A
Q. How can researchers optimize reaction yields while minimizing genotoxic impurities?
- Methodology :
- Quality by Design (QbD) to identify critical process parameters (CPPs) affecting impurity profiles.
- Screen alternative catalysts (e.g., Pd/C vs. Raney Ni) to reduce residual metal contaminants.
- Regulatory Context : Follow ICH M7 guidelines for controlling nitrosamines and alkylating agents .
Structural-Activity Relationship (SAR) Studies
Q. What structural modifications enhance the compound’s selectivity for CNS targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
